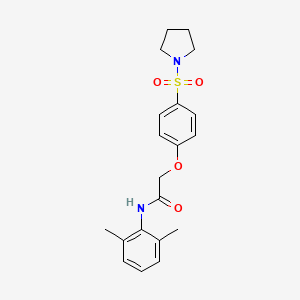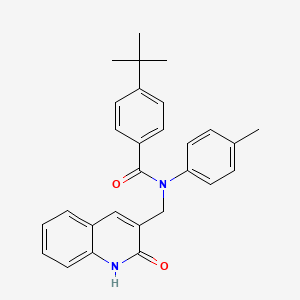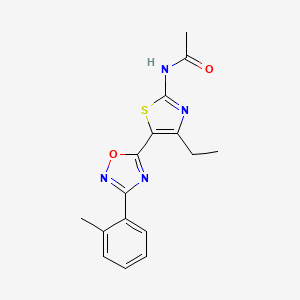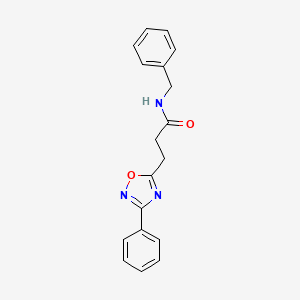
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
科学研究应用
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has shown potential applications in various scientific research fields. It has been extensively studied for its anticancer activity, where it has been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has also been investigated for its antimicrobial activity, where it has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its anti-inflammatory, antioxidant, and neuroprotective activities.
作用机制
The mechanism of action of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by targeting the mitochondrial pathway. It has been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Additionally, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide have been extensively studied. This compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits diverse biological activities, making it a versatile compound for various scientific research fields. However, the limitations of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide include its low solubility in water, which can limit its application in some experiments. Furthermore, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more efficient synthesis methods and analogs of this compound can enhance its biological activities and therapeutic potential. Furthermore, the investigation of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in combination with other anticancer agents can provide a more effective treatment for cancer. Lastly, the exploration of its potential applications in other scientific research fields, such as neurodegenerative diseases and metabolic disorders, can provide new insights into its biological activities.
合成方法
The synthesis of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
属性
IUPAC Name |
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-13-14-7-3-1-4-8-14)11-12-17-20-18(21-23-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGYXDAFVPCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

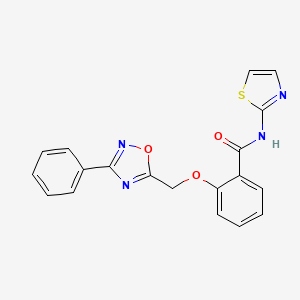
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
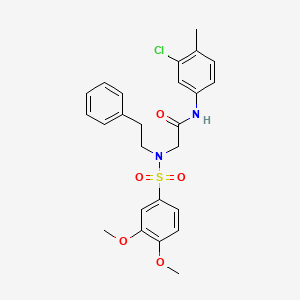
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

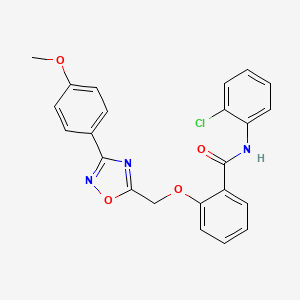

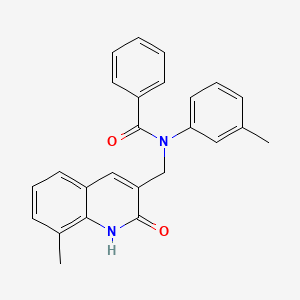


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
